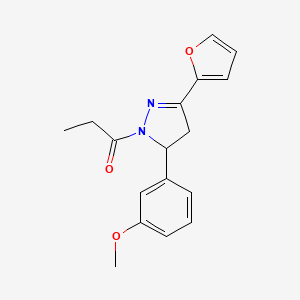

1-(3-(furan-2-yl)-5-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

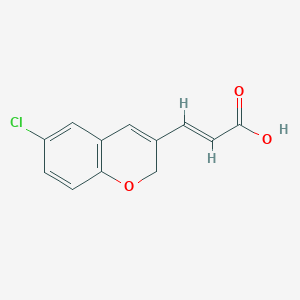

Coumarins or benzopyran-2-ones are a group of naturally occurring lactones first derived from Tonka beans in 1820 . These compounds are valuable kinds of oxygen-containing heterocycles widely found in nature, so they have been routinely employed as herbal medicines since early ages . More than 1300 coumarin derivatives have been identified, which are mainly obtained from the secondary metabolite in green plants, fungi, and bacteria .

Synthesis Analysis

The synthesis of these heterocycles has been considered for many organic and pharmaceutical chemists . This review includes the recent research in synthesis methods of coumarin systems, investigating their biological properties, and describing the literature reports for the period of 2016 to the middle of 2020 . These reported methods are carried out in the classical and non-classical conditions particularly under green conditions such as using green solvent, catalyst, and other procedures .Molecular Structure Analysis

Flavonoids are any organic molecular entity whose structure is based on derivatives of a phenyl-substituted 1-phenylpropane possessing a C15 or C16 skeleton, or such a structure which is condensed with a C6-C3 lignan precursors . The term is a ‘superclass’ comprising all members of the classes of flavonoid, isoflavonoid, neoflavonoid, chalcones, dihydrochalcones, aurones, pterocarpan, coumestans, rotenoid, flavonolignan, homoflavonoid, and flavonoid oligomers .Chemical Reactions Analysis

The reaction of isatins with 1,2-dibromoalkanes afforded compound, and further reaction of this compound with NaN3 in DMF led to 1-(4-azidoalkyl)indoline-2,3-dione . On the other hand, 4-(prop-2-ynyloxy)-2H-chromen-2-one was prepared by the reaction of 4-hydroxycoumarin .Scientific Research Applications

Potential Research Applications Based on Structural Analogues

Pharmaceutical Research and Development : Compounds with similar structures, especially those featuring furan and pyrazole groups, are often explored for their pharmacological properties. Research into similar compounds has included investigations into their use as pharmaceutical agents, including their role as anxiolytics, antispasmodics, and in other therapeutic areas. For instance, compounds like CGS 20625, which share a partial structural similarity, have been studied for their anxiolytic properties, indicating the potential for the compound to be researched for similar neurological or psychological effects (Williams et al., 1989).

Toxicological Studies : The presence of a furan ring in the compound suggests a potential area of research in toxicology, given that furans and their derivatives have been studied for their toxicological effects. Studies on furan derivatives, including their metabolism, toxicity, and potential health risks, could provide a model for understanding the behavior and impact of "1-(3-(furan-2-yl)-5-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one" in biological systems. For example, the toxicological analysis of furan-based compounds, such as those used in manufacturing processes, has been a subject of research to assess occupational hazards and environmental impacts (Cockcroft et al., 1980).

Environmental Science : The study of how similar compounds degrade or persist in the environment, including their potential bioaccumulation and environmental toxicology, could be another area of research application. Investigations into the environmental fate of furan and pyrazole derivatives can provide insights into pollution control, risk assessment, and the development of safer chemical alternatives. This includes the study of polychlorinated dibenzofurans and their impact on human health and the environment, which might parallel the environmental considerations for the compound (Flesch‐Janys et al., 1995).

properties

IUPAC Name |

1-[5-(furan-2-yl)-3-(3-methoxyphenyl)-3,4-dihydropyrazol-2-yl]propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3/c1-3-17(20)19-15(12-6-4-7-13(10-12)21-2)11-14(18-19)16-8-5-9-22-16/h4-10,15H,3,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUGOCOPHECIKFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1C(CC(=N1)C2=CC=CO2)C3=CC(=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-(furan-2-yl)-5-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-4-(Dimethylamino)-N-[(3-pyrazol-1-ylpyridin-2-yl)methyl]but-2-enamide](/img/structure/B2719956.png)

![1-(3-(1H-imidazol-1-yl)propyl)-4-(benzo[d][1,3]dioxole-5-carbonyl)-3-hydroxy-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one](/img/structure/B2719969.png)

![(Z)-methyl 2-(6-fluoro-2-((4-(pyrrolidin-1-ylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2719974.png)

![5-[4-[(5,6-Dimethylpyrimidin-4-yl)oxymethyl]piperidine-1-carbonyl]piperidin-2-one](/img/structure/B2719975.png)